N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group, a fluorine atom, and an isopropyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The ethyl group, fluorine atom, and isopropyl group can be introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-fluoro-1H-pyrazole-4-carboxamide
- 1-isopropyl-5-fluoro-1H-pyrazole-4-carboxylic acid
- 1-ethyl-1H-pyrazole-4-amine
Uniqueness
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the specific combination of substituents on the pyrazole ring, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C12H18FN5 |
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Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-4-17-12(13)10(6-15-17)5-14-11-7-16-18(8-11)9(2)3/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
BAJZTTFHUVRAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CN(N=C2)C(C)C)F |
Origin of Product |
United States |
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